molecular formula C21H19IN2O6 B3698354 ETHYL 2-(4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE

ETHYL 2-(4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE

Cat. No.: B3698354
M. Wt: 522.3 g/mol
InChI Key: LLKXQHBUPFFKEA-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE is a complex organic compound with a molecular formula of C19H17IN2O5. This compound is characterized by the presence of an iodophenyl group, a pyrazolidinylidene moiety, and a methoxyphenoxy acetate ester. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 2-(4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and a suitable oxidizing agent.

    Synthesis of the pyrazolidinylidene intermediate: This involves the reaction of a diketone with hydrazine to form the pyrazolidinylidene ring.

    Coupling of the intermediates: The iodophenyl and pyrazolidinylidene intermediates are coupled using a suitable base and solvent.

    Formation of the final product: The coupled product is then reacted with ethyl 2-methoxyphenoxyacetate under suitable conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

ETHYL 2-(4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-(4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The iodophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrazolidinylidene moiety can form hydrogen bonds and other interactions with biological molecules, affecting their function. The overall effect of the compound depends on the specific targets and pathways involved.

Comparison with Similar Compounds

ETHYL 2-(4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE can be compared with other similar compounds, such as:

    ETHYL 2-(4-BROMOPHENYL)ACETATE: This compound has a bromophenyl group instead of an iodophenyl group, resulting in different reactivity and applications.

    ETHYL 2-(4-CHLOROPHENYL)ACETATE: The presence of a chlorophenyl group in this compound also leads to different chemical properties and uses.

    ETHYL 2-(4-FLUOROPHENYL)ACETATE: The fluorophenyl group in this compound imparts unique chemical characteristics compared to the iodophenyl group.

Properties

IUPAC Name

ethyl 2-[4-[(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19IN2O6/c1-3-29-19(25)12-30-17-9-4-13(11-18(17)28-2)10-16-20(26)23-24(21(16)27)15-7-5-14(22)6-8-15/h4-11H,3,12H2,1-2H3,(H,23,26)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKXQHBUPFFKEA-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19IN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE
Reactant of Route 6
ETHYL 2-(4-{[(4Z)-1-(4-IODOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.